N-(1-adamantyl)piperidine-1-sulfonamide

Catalog No.
S7760317
CAS No.
M.F
C15H26N2O2S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-adamantyl)piperidine-1-sulfonamide

Product Name

N-(1-adamantyl)piperidine-1-sulfonamide

IUPAC Name

N-(1-adamantyl)piperidine-1-sulfonamide

Molecular Formula

C15H26N2O2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C15H26N2O2S/c18-20(19,17-4-2-1-3-5-17)16-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,1-11H2

InChI Key

MGEKWLJBSRWURL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3

N-(1-adamantyl)piperidine-1-sulfonamide features an adamantane moiety linked to a piperidine ring through a sulfonamide functional group. The general structure can be represented as follows:

C12H17N1O2S\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}

This compound is characterized by its rigid adamantane structure, which contributes to its unique physicochemical properties. The sulfonamide group (-SO₂NH₂) enhances its solubility and reactivity, making it a versatile candidate for various

Typical of sulfonamides. These include:

  • Nucleophilic Substitution Reactions: The sulfonamide nitrogen can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Formation of Sulfonamides from Amines: The reaction of piperidine with sulfonyl chlorides leads to the formation of sulfonamides.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or related derivatives.

These reactions are critical for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that N-(1-adamantyl)piperidine-1-sulfonamide exhibits significant biological activities. Notably:

  • Antimicrobial Activity: Compounds with similar structures have been shown to possess antimicrobial properties, making them potential candidates for treating infections .
  • Hypoglycemic Effects: Some derivatives in the adamantane class have been identified as dipeptidyl peptidase IV inhibitors, which are beneficial in managing type 2 diabetes .
  • Anti-inflammatory Properties: Adamantane derivatives have also demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

The synthesis of N-(1-adamantyl)piperidine-1-sulfonamide typically involves several steps:

  • Preparation of 1-Adamantylamine: This is achieved by reacting adamantane with ammonia or amines.
  • Formation of Piperidine Sulfonamide: The 1-adamantylamine is reacted with piperidine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions to yield the desired sulfonamide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

These steps can vary based on specific substituents and desired modifications in the final product.

N-(1-adamantyl)piperidine-1-sulfonamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting diabetes and infections.
  • Chemical Research: Its unique structure allows it to be used as a building block in synthesizing more complex molecules.
  • Material Science: The rigidity and stability of the adamantane core may lend itself to applications in polymer science or nanotechnology.

Studies on the interactions of N-(1-adamantyl)piperidine-1-sulfonamide with biological targets are crucial for understanding its therapeutic potential. Preliminary research suggests:

  • Binding Affinity Studies: Investigations into how this compound interacts with enzymes involved in glucose metabolism could provide insights into its hypoglycemic effects.
  • Receptor

Several compounds share structural similarities with N-(1-adamantyl)piperidine-1-sulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(4-methylbenzene)sulfonamideContains a p-toluenesulfonamide moietyExhibits strong antibacterial activity
N-benzothiophenesulfonamideIncorporates a benzothiophene ringNoted for TRPM8 antagonistic activity
N-pyridylsulfonamideFeatures a pyridine ringPotential use in treating neurological disorders

Uniqueness of N-(1-adamantyl)piperidine-1-sulfonamide

The uniqueness of N-(1-adamantyl)piperidine-1-sulfonamide lies in its adamantane core, which provides distinct steric and electronic properties compared to other sulfonamides. This structural feature may enhance its binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic profiles.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.17149925 g/mol

Monoisotopic Mass

298.17149925 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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